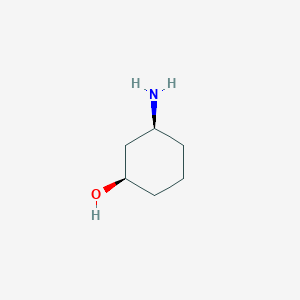

(1R,3S)-3-Aminocyclohexanol

説明

Structure

3D Structure

特性

IUPAC Name |

(1R,3S)-3-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480732 | |

| Record name | (1R,3S)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110772-22-9 | |

| Record name | 3-Aminocyclohexanol, (1R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3S)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOCYCLOHEXANOL, (1R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Physical Properties of (1R,3S)-3-Aminocyclohexanol

Introduction

(1R,3S)-3-Aminocyclohexanol is a chiral bifunctional molecule that has garnered significant attention within the pharmaceutical and materials science sectors. As a chiral building block, its defined stereochemistry is crucial for the synthesis of complex active pharmaceutical ingredients (APIs), where enantiomeric purity is paramount for therapeutic efficacy and safety.[1][2] This aminocyclohexanol derivative serves as a key intermediate in the development of various therapeutics, including potent analgesics, anti-inflammatory drugs, and HIV-protease inhibitors.[1][2][3][4]

The precise spatial arrangement of its amino and hydroxyl groups dictates its interaction with biological targets and its utility in asymmetric synthesis.[1] Therefore, a comprehensive understanding of its physical, chemical, and stereochemical properties is essential for researchers, process chemists, and drug development professionals who utilize this compound. This guide provides an in-depth analysis of the core physical properties of (1R,3S)-3-Aminocyclohexanol, offering field-proven insights into its characterization, handling, and application.

Molecular Identity and Stereochemistry

The foundational identity of (1R,3S)-3-Aminocyclohexanol is defined by its unique molecular structure and stereochemical configuration.

| Identifier | Value | Source |

| CAS Number | 1110772-22-9 | [5][6][7][8] |

| Molecular Formula | C₆H₁₃NO | [5][7][8][9][10] |

| Molecular Weight | 115.17 g/mol | [5][6][7] |

| IUPAC Name | (1R,3S)-3-aminocyclohexan-1-ol | [7][8] |

| Synonyms | cis-(1R,3S)-3-aminocyclohexan-1-ol | [7] |

Conformational Analysis

The stereochemistry of (1R,3S)-3-Aminocyclohexanol designates a cis relationship between the hydroxyl (-OH) and amino (-NH₂) groups. In its most stable energetic state, the cyclohexane ring adopts a chair conformation. To minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions, both the hydroxyl and amino substituents preferentially occupy equatorial positions.[11][12] This diequatorial arrangement is the dominant conformer at equilibrium and is critical for predicting the molecule's reactivity and interactions in synthetic and biological systems.

Caption: Diequatorial chair conformation of (1R,3S)-3-Aminocyclohexanol.

Core Physical and Chemical Properties

The physical properties of (1R,3S)-3-Aminocyclohexanol are fundamental to its handling, purification, and reaction setup. While some experimental data is limited, predicted values provide a reliable baseline for laboratory use.

| Property | Value / Description | Source |

| Appearance | Solid | [9] |

| Boiling Point | 201.1 ± 33.0 °C (Predicted) | [6] |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 15.09 ± 0.40 (Predicted) | [6] |

| Solubility | Soluble in water and organic solvents | [13] |

Spectroscopic and Chiroptical Characterization

Spectroscopic analysis is indispensable for confirming the identity, purity, and stereochemical integrity of (1R,3S)-3-Aminocyclohexanol.

Chiroptical Properties

As a chiral molecule, (1R,3S)-3-Aminocyclohexanol exhibits optical activity, meaning it rotates the plane of polarized light. The direction and magnitude of this rotation are defining physical constants measured by polarimetry. While a specific rotation value is not consistently published across commercial suppliers, its determination is a critical quality control step to verify enantiomeric purity. The enantiomer, (1S,3R)-3-aminocyclohexanol, will rotate light to an equal degree but in the opposite direction.[14]

Spectroscopic Data

Authoritative databases provide reference spectra essential for structural verification.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecule's carbon-hydrogen framework. Analysis of coupling constants and chemical shifts in the ¹H NMR spectrum can confirm the cis relative stereochemistry and the diequatorial positioning of the substituents in the dominant chair conformation.[11][12]

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Characteristic absorptions for (1R,3S)-3-Aminocyclohexanol include broad O-H and N-H stretching bands in the 3200-3400 cm⁻¹ region, as well as C-H stretching just below 3000 cm⁻¹.[3][11][15]

-

Mass Spectrometry (MS) : Electron-Impact Mass Spectrometry (EI-MS) confirms the molecular weight of the compound (115.17 g/mol ) and provides a unique fragmentation pattern that can be used as a fingerprint for identification.[7][15]

Experimental Protocol: Determination of Specific Rotation

This protocol outlines the standardized procedure for measuring the specific rotation [α] of (1R,3S)-3-Aminocyclohexanol, a self-validating system for assessing enantiomeric purity.

Principle

Specific rotation is a fundamental property of chiral substances. It is calculated from the observed rotation (α) using a polarimeter, standardized by the concentration of the solution and the path length of the sample cell. The sodium D-line (589 nm) is the standard wavelength for this measurement.[14]

Methodology

-

Solution Preparation : Accurately weigh approximately 100-500 mg of (1R,3S)-3-Aminocyclohexanol. Dissolve the sample in a suitable solvent (e.g., methanol, water) in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous.

-

Instrument Calibration : Turn on the polarimeter and allow the sodium lamp to warm up until the light source is stable. Calibrate the instrument to zero using a blank cell filled with the same solvent used for the sample solution.

-

Sample Measurement : Rinse the sample cell with a small amount of the prepared solution before carefully filling it, ensuring no air bubbles are present in the light path. The standard path length (l) is typically 1 decimeter (dm).

-

Data Acquisition : Place the filled sample cell in the polarimeter and record the observed optical rotation (α) in degrees. Take multiple readings to ensure precision and average the results.

-

Calculation : Calculate the specific rotation using the formula: [α]ᵀλ = α / (c × l) Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (e.g., Sodium D-line).

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).

-

Experimental Workflow Diagram

Caption: Workflow for determining the specific rotation of a chiral compound.

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with (1R,3S)-3-Aminocyclohexanol.

Hazard Identification

-

Health Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9][16]

-

Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[9][16]

-

Hygiene : Wash hands and any exposed skin thoroughly after handling.[9][16] Do not eat, drink, or smoke in the laboratory.[9]

Storage Guidelines

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16][17]

-

Keep in a dark place, as the compound may be light-sensitive.[6]

-

Store under an inert atmosphere to prevent degradation.[6]

References

-

(1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem. PubChem. [Link]

-

(1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem. PubChem. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. National Institutes of Health. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

Sources

- 1. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. (1R,3S)-3-AMINOCYCLOHEXANOL CAS#: 1110772-22-9 [m.chemicalbook.com]

- 7. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Online CAS Number 1110772-22-9 - TRC - (1R,3S)-3-Aminocyclohexanol | LGC Standards [lgcstandards.com]

- 9. (1R,3S)-3-Aminocyclohexanol | CymitQuimica [cymitquimica.com]

- 10. (1R,3S)-3-AMINOCYCLOHEXANOL | 1110772-22-9 [chemicalbook.com]

- 11. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. CAS 1110772-04-7: (1S,3R)-3-AMINOCYCLOHEXANOL | CymitQuimica [cymitquimica.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.fi [fishersci.fi]

(1R,3S)-3-Aminocyclohexanol chemical structure and stereochemistry

An In-depth Technical Guide to (1R,3S)-3-Aminocyclohexanol: Structure, Synthesis, and Application

Introduction: The Significance of Stereochemical Precision

In the landscape of modern pharmaceutical development and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. (1R,3S)-3-Aminocyclohexanol is a quintessential example of such a molecule. As a chiral bifunctional building block, it possesses both a nucleophilic amino group and a hydroxyl group locked in a specific spatial orientation on a cyclohexane scaffold.[1] This defined stereochemistry makes it a highly valuable intermediate for the synthesis of complex chiral molecules, particularly pharmaceutical agents where enantiomeric purity is paramount for efficacy and safety.

This guide provides a comprehensive overview of (1R,3S)-3-Aminocyclohexanol, intended for researchers, chemists, and drug development professionals. We will delve into its core stereochemical and conformational features, explore robust synthetic and analytical methodologies, and discuss its application as a strategic component in medicinal chemistry.

Part 1: Decoding the Stereochemistry and Conformational Landscape

The functionality of (1R,3S)-3-Aminocyclohexanol is intrinsically linked to its structure. Understanding its absolute configuration, relative stereochemistry, and preferred conformation in solution is critical for predicting its reactivity and how it will interact with other chiral molecules.

Absolute and Relative Configuration

(1R,3S)-3-Aminocyclohexanol has two stereocenters at positions C1 (bearing the hydroxyl group) and C3 (bearing the amino group).

-

Absolute Configuration (R/S): The descriptors (1R, 3S) are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. At C1, the hydroxyl group receives the highest priority, leading to an R configuration. At C3, the amino group has the highest priority, resulting in an S configuration.

-

Relative Stereochemistry (cis/trans): The IUPAC name for this compound is cis-(1R,3S)-3-aminocyclohexan-1-ol.[2] The cis designation indicates that the hydroxyl and amino substituents are on the same face of the cyclohexane ring. Its diastereomers, (1R,3R)- and (1S,3S)-3-aminocyclohexanol, are the trans isomers, where the substituents are on opposite faces.[3][4]

The relationship between the four primary stereoisomers of 3-aminocyclohexanol is illustrated below. (1R,3S) and (1S,3R) are a pair of enantiomers, as are (1R,3R) and (1S,3S). The relationship between a cis and a trans isomer is diastereomeric.

Caption: Stereochemical relationships of 3-aminocyclohexanol isomers.

Conformational Analysis: The Chair Conformation

The cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. For a substituted cyclohexane like (1R,3S)-3-aminocyclohexanol, two distinct chair conformations exist, which can interconvert via a "ring flip."

In the cis isomer, one substituent must be in an axial position and the other in an equatorial position, or vice-versa, to remain on the same face of the ring. The stability of these conformations is dictated by the steric bulk of the substituents. Equatorial positions are less sterically hindered than axial positions. Therefore, the most stable conformation is the one where the larger substituents occupy the equatorial positions.

For (1R,3S)-3-aminocyclohexanol, the diequatorial conformation is significantly more stable than the diaxial conformation, as it minimizes unfavorable 1,3-diaxial interactions. Analysis of NMR coupling constants for related cis-3-aminocyclohexanol derivatives confirms the axial disposition of the ring protons at C1 and C3, which in turn establishes an equatorial distribution for the hydroxyl and amino groups.[5]

Caption: Chair flip of (1R,3S)-3-aminocyclohexanol.

Part 2: Synthesis and Chiral Purification

Obtaining enantiomerically pure (1R,3S)-3-Aminocyclohexanol is a critical challenge that can be addressed through several strategic approaches. The choice of method often depends on factors like scale, cost, and the availability of starting materials.

Asymmetric Synthesis: Building Chirality Directly

Asymmetric synthesis introduces the desired chirality during the reaction sequence, offering an elegant and often more efficient route to the target molecule.

-

Asymmetric Hydrogenation: A powerful technique involves the enantioselective hydrogenation of a prochiral ketone, such as 3-aminocyclohexanone, using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand).[1] This method can provide high yields and excellent optical purity, making it suitable for industrial-scale production.[1]

-

Substrate-Controlled Diastereoselective Reduction: An alternative strategy involves the reduction of a β-enaminoketone derived from the condensation of a 1,3-cyclohexanedione with a chiral amine, such as (S)-α-methylbenzylamine.[7] The inherent chirality of the amine directs the subsequent reduction of the ketone, leading to a diastereomeric mixture of amino alcohols that can be separated. The chiral auxiliary is then removed to yield the desired product.

Chiral Resolution: Separating Enantiomers

Chiral resolution begins with a racemic mixture and separates it into its constituent enantiomers. While this approach "discards" 50% of the material per cycle, it can be highly effective.[8]

-

Diastereomeric Salt Formation: This classic method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid). This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.[8] The less soluble salt can be selectively crystallized and filtered off. A subsequent acid-base workup liberates the pure enantiomer.

-

Enzyme-Catalyzed Kinetic Resolution: Biocatalysis offers a highly selective method for resolution. Lipases are commonly used to catalyze the enantioselective acylation of the amine or alcohol.[9][10] The enzyme will preferentially acylate one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be easily separated.

Experimental Protocol: Diastereoselective Synthesis via β-Enaminoketone Reduction

This protocol is adapted from a well-established procedure for the synthesis of cis- and trans-3-aminocyclohexanols.[5][7]

Step 1: Synthesis of Chiral β-Enaminoketone

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,3-cyclohexanedione (1.0 eq), (S)-α-methylbenzylamine (1.1 eq), and toluene (approx. 0.2 M).

-

Heat the mixture to reflux. Water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting dione is consumed (typically 3-4 hours).

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

The resulting crude solid can be purified by crystallization (e.g., from CH₂Cl₂/hexane) to yield the pure (S)-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one intermediate.

Step 2: Diastereoselective Reduction

-

In a separate flask under an inert atmosphere (N₂ or Ar), add the purified β-enaminoketone (1.0 eq) and a solvent mixture of THF and isopropyl alcohol.

-

Cool the solution in an ice bath to 0 °C.

-

Carefully add sodium metal (e.g., 10 eq) in small portions, maintaining the temperature below 10 °C. Caution: Sodium metal is highly reactive.

-

Allow the reaction to stir at room temperature until the sodium is completely consumed.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting product is a diastereomeric mixture of amino alcohols. The cis and trans diastereomers can be separated by column chromatography on silica gel.

Step 3: Removal of Chiral Auxiliary (if necessary)

-

The N-benzyl group can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C in methanol) to yield the final (1R,3S)-3-Aminocyclohexanol.

Caption: Workflow for diastereoselective synthesis.

Part 3: Physicochemical Properties and Analytical Characterization

Definitive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [2][11] |

| Molecular Weight | 115.17 g/mol | [2] |

| CAS Number | 1110772-22-9 | [11][12][13][14] |

| Appearance | Solid | [12] |

| IUPAC Name | cis-(1R,3S)-3-aminocyclohexan-1-ol | [2] |

| InChI Key | NIQIPYGXPZUDDP-NTSWFWBYSA-N | [1][2] |

Spectroscopic Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable tools. For the major diequatorial conformer of a cis-3-aminocyclohexanol derivative, the protons at C1 and C3 (axial) typically appear as a triplet of triplets due to large axial-axial couplings and smaller axial-equatorial couplings.[5][7] 2D NMR techniques like COSY, HSQC, and NOESY can further elucidate the full proton and carbon assignments and confirm the cis relative stereochemistry through spatial correlations.[5]

-

X-ray Crystallography: This is the gold standard for unambiguously determining both the relative and absolute stereochemistry of a chiral molecule in the solid state.[1] It provides a detailed 3D map of atomic positions.

-

Chiral Chromatography (GC/HPLC): To determine the enantiomeric excess (e.e.) or optical purity, a chiral stationary phase is used. The two enantiomers will have different retention times, allowing for their quantification.

Part 4: Utility in Drug Discovery and Development

The rigid cyclohexane scaffold of (1R,3S)-3-Aminocyclohexanol, combined with its precisely positioned functional groups, makes it an exceptionally useful building block for creating molecules with high affinity and selectivity for biological targets.

The amino group serves as a key basic center or a handle for amide bond formation, while the hydroxyl group can act as a hydrogen bond donor or be further functionalized. By incorporating this chiral scaffold, medicinal chemists can explore chemical space with a high degree of conformational constraint, which is often beneficial for optimizing binding to protein active sites.

An example of its application is in the design of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a target for pain therapeutics.[1] The 3-aminocyclohexanol motif has been incorporated into isoxazole-3-carboxamide derivatives to balance potency and physicochemical properties like solubility.[1] The specific cis stereochemistry is crucial for orienting the rest of the molecule correctly within the receptor's binding pocket, demonstrating the profound impact of stereochemistry on pharmacological activity.

References

- 1. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]

- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solved 5. (10 points total) Consider the following | Chegg.com [chegg.com]

- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 10. mdpi.com [mdpi.com]

- 11. scbt.com [scbt.com]

- 12. (1R,3S)-3-Aminocyclohexanol | CymitQuimica [cymitquimica.com]

- 13. (1R,3S)-3-AMINOCYCLOHEXANOL CAS#: 1110772-22-9 [chemicalbook.com]

- 14. (1R,3S)-3-AMINOCYCLOHEXANOL | 1110772-22-9 [chemicalbook.com]

Spectroscopic Data of (1R,3S)-3-Aminocyclohexanol: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for (1R,3S)-3-aminocyclohexanol (CAS No: 1110772-22-9), a chiral building block of significant interest in pharmaceutical and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and grounding interpretations in established principles, this guide serves as a practical resource for the unambiguous identification, stereochemical confirmation, and quality assessment of this compound.

Molecular Structure and Stereochemistry

(1R,3S)-3-Aminocyclohexanol is a specific stereoisomer of 3-aminocyclohexanol, possessing a cis relationship between the hydroxyl and amino groups on the cyclohexane ring. The absolute stereochemistry is defined as (1R, 3S). Understanding the chair conformation of the cyclohexane ring is paramount to interpreting its spectroscopic data, particularly the NMR spectrum. In its most stable chair conformation, both the hydroxyl and amino groups preferentially occupy equatorial positions to minimize steric hindrance. This conformational preference is a key determinant of the observed chemical shifts and coupling constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (1R,3S)-3-aminocyclohexanol, providing definitive evidence of its constitution and relative stereochemistry.

¹H NMR Spectroscopy: Unraveling the Stereochemistry

While a publicly available ¹H NMR spectrum for (1R,3S)-3-aminocyclohexanol is not readily accessible, the spectral data for a closely related cis-3-aminocyclohexanol derivative, as reported by Chavez et al. (2018), provides an excellent proxy for understanding the key spectral features.[3] The analysis of coupling constants is particularly insightful for confirming the cis stereochemistry.[3][4]

Illustrative ¹H NMR Data for a cis-3-Aminocyclohexanol Derivative [3]

| Proton | Multiplicity | J (Hz) | Inferred Position |

| H1 | tt | 11.2, 4.8 | Axial |

| H3 | tt | 11.6, 4.0 | Axial |

| H2ax | q | 11.6 | Axial |

| H2eq | - | - | Equatorial |

Note: Data is for a derivative and serves as a representative example.

Interpretation and Causality:

The protons at C1 and C3 (H1 and H3), which are attached to the carbons bearing the hydroxyl and amino groups respectively, exhibit a "triplet of triplets" (tt) multiplicity.[3] This splitting pattern arises from coupling to the two adjacent axial protons and two adjacent equatorial protons. The large coupling constants (J ≈ 11.2 and 11.6 Hz) are characteristic of axial-axial (Jaa) couplings, confirming the axial disposition of both H1 and H3.[3] Consequently, the hydroxyl and amino substituents must be in the equatorial positions, which is the defining feature of the more stable conformation of a cis-1,3-disubstituted cyclohexane. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would further confirm the cis relationship by showing a spatial correlation between the axial H1 and H3 protons.[3]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A robust and reproducible ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (1R,3S)-3-aminocyclohexanol.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.[5] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.[5]

-

Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4.0 and 5.0 cm.[5][6]

-

If precise chemical shift referencing is required, an internal standard such as tetramethylsilane (TMS) can be added.[6]

-

-

Instrumental Parameters:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

The spectrometer is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.[5]

-

The magnetic field is "shimmed" to maximize its homogeneity, resulting in sharp, well-resolved peaks.[5]

-

A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[7]

-

A sufficient number of scans (e.g., 16-64) are co-added to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds between scans is employed to allow for full relaxation of the protons, ensuring accurate integration.[8]

-

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cyclohexane ring, a plane of symmetry can be envisioned passing through C1 and C4 in the chair conformation, which would make C2 and C6, as well as C3 and C5, chemically equivalent. However, the presence of two different substituents at C1 and C3 in a cis relationship breaks this symmetry, leading to six distinct carbon signals.

¹³C NMR Spectral Data for (1R,3S)-3-Aminocyclohexanol

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (CH-OH) | ~68-72 |

| C3 (CH-NH₂) | ~50-55 |

| C2, C4, C5, C6 | ~20-40 |

Note: Approximate chemical shift ranges are based on typical values for similar structures. The actual spectrum is available on PubChem.[9]

Interpretation and Causality:

The carbons directly attached to the electronegative oxygen and nitrogen atoms (C1 and C3) are deshielded and appear at the lowest field (highest ppm values). The remaining four methylene carbons of the cyclohexane ring resonate in the upfield region, characteristic of sp³-hybridized carbons in an aliphatic ring system. The specific chemical shifts are sensitive to the stereochemical environment.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The procedure is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A higher concentration of the sample (20-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[6]

-

Instrumental Parameters: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity. A greater number of scans is required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (1R,3S)-3-aminocyclohexanol is characterized by the distinct absorption bands of the hydroxyl (-OH) and amino (-NH₂) groups.

Key IR Absorption Bands for (1R,3S)-3-Aminocyclohexanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H and N-H stretching |

| ~2930 and ~2850 | Strong | C-H stretching (aliphatic) |

| ~1600 | Medium | N-H bending (scissoring) |

| ~1100-1000 | Strong | C-O stretching |

Note: A vapor-phase IR spectrum is available on PubChem.[9]

Interpretation and Causality:

-

The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of hydrogen-bonded O-H and N-H stretching vibrations. The broadening is due to the presence of a variety of hydrogen-bonding environments.

-

The strong peaks around 2930 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene groups in the cyclohexane ring.

-

The band around 1600 cm⁻¹ is attributed to the scissoring deformation of the primary amine (-NH₂).

-

The strong absorption in the 1100-1000 cm⁻¹ region is indicative of the C-O stretching vibration of the secondary alcohol.

Experimental Protocol: Acquiring an FTIR Spectrum

For a liquid sample like 3-aminocyclohexanol, Attenuated Total Reflectance (ATR) is a convenient technique.

-

Sample Preparation: A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond). No further preparation is needed.[10][11]

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded first.[11] This is crucial to subtract any atmospheric absorptions (e.g., CO₂ and water vapor).

-

The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Workflow for FTIR Analysis

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. A GC-MS spectrum of (1R,3S)-3-aminocyclohexanol is available on PubChem, indicating that the analysis was performed using gas chromatography for separation followed by mass spectrometry for detection, likely with electron ionization (EI).[9]

Mass Spectral Data for (1R,3S)-3-Aminocyclohexanol

-

Molecular Formula: C₆H₁₃NO

-

Molecular Weight: 115.17 g/mol [9]

-

Molecular Ion (M⁺•): A peak at m/z = 115 would be expected, but it may be weak or absent in the EI spectrum of alcohols and amines due to facile fragmentation.[12]

-

Key Fragments: Common fragmentation pathways for cyclic alcohols and amines include:

-

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. For the amine, this would lead to the loss of a propyl radical to form a fragment at m/z = 72, or loss of an ethyl radical from the other side to form a fragment at m/z = 86. For the alcohol, α-cleavage could lead to a fragment at m/z = 85 (loss of CH₂OH) or m/z = 57.

-

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a peak at m/z = 97 (M-18).[12]

-

Loss of Ammonia: Loss of ammonia (NH₃, 17 Da) from the molecular ion, resulting in a peak at m/z = 98 (M-17).

-

Ring Cleavage: Complex fragmentation of the cyclohexane ring can lead to a series of smaller fragments.

-

Interpretation and Causality:

In electron ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a high-energy molecular ion (M⁺•) that readily undergoes fragmentation. The most stable carbocations and radical species will be formed preferentially, leading to the most abundant peaks in the mass spectrum (the base peak). The presence of both an alcohol and an amine group provides multiple pathways for fragmentation, making the spectrum potentially complex but also rich in structural information. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 115 for C₆H₁₃NO.

Experimental Protocol: Acquiring a GC-MS Spectrum

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]

-

Gas Chromatography (GC):

-

A small volume of the sample solution is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column (e.g., HP-5MS).[14]

-

The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry (MS):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source (typically using electron ionization at 70 eV), the molecules are ionized and fragmented.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Conclusion

The spectroscopic characterization of (1R,3S)-3-aminocyclohexanol through NMR, IR, and MS provides a complete picture of its molecular structure and stereochemistry. ¹H and ¹³C NMR are indispensable for confirming the connectivity and, most importantly, the cis relative stereochemistry of the hydroxyl and amino groups through the analysis of proton-proton coupling constants. IR spectroscopy offers a rapid and definitive confirmation of the key functional groups. Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. Together, these techniques form a self-validating system for the unambiguous identification and quality control of this important chiral building block, ensuring its suitability for applications in research and development.

References

-

Chavez, F., et al. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 23(11), 2816. Available at: [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

-

NMRHANDS-ON PROTOCOLS – ACQUISITION. (n.d.). Available at: [Link]

-

Bouatra, S., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(7), 837. Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12213491, (1R,3S)-3-Aminocyclohexanol. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]

- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 3-Aminocyclohexanol Isomers

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 3-aminocyclohexanol isomers. As crucial chiral building blocks, these compounds are pivotal in the fields of medicinal chemistry and drug development.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the stereoselective synthesis, analytical characterization, and practical applications of both cis- and trans-3-aminocyclohexanol. By synthesizing historical context with modern, field-proven methodologies, this guide aims to be an authoritative resource, explaining not just the procedures, but the fundamental causality behind experimental choices.

Introduction: The Strategic Importance of 3-Aminocyclohexanol Scaffolds

The 1,3-aminocyclohexanol framework, a cyclohexane ring substituted with hydroxyl and amino groups at the 1 and 3 positions, represents a privileged scaffold in modern organic chemistry.[1] The presence of two stereocenters gives rise to four possible stereoisomers: (1R,3R) and (1S,3S) enantiomers of the trans isomer, and the (1R,3S) and (1S,3R) enantiomers of the cis isomer.

The precise spatial arrangement of the amino and hydroxyl functionalities is critical, as it dictates the molecule's ability to engage in specific, three-dimensional interactions with biological targets such as enzymes and receptors.[2] This stereochemical specificity is a cornerstone of modern drug design, where enantiomerically pure compounds are often required to maximize therapeutic efficacy and minimize off-target side effects.[1][4] Consequently, 3-aminocyclohexanol isomers have emerged as invaluable intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and mucolytics.[1][3]

This guide will navigate the historical landscape of their discovery, detail robust methods for their stereoselective synthesis and separation, and illuminate their application in the development of impactful therapeutics.

A Historical Perspective: The Emergence of Aminocyclohexanols

The exploration of aminocyclohexanols is rooted in the early 20th century, with initial synthetic efforts often yielding mixtures of isomers that were challenging to separate and characterize. Landmark studies, such as those by Ferber and Brückner in the 1930s, laid the groundwork for the synthesis of aminocyclohexanols, primarily through the catalytic hydrogenation of aminophenols. While much of this early work focused on the 4-amino isomer due to its relevance in synthesizing compounds like Ambroxol, it established fundamental principles of phenol ring reduction that would be adapted for other isomers.[5]

The initial syntheses of 3-aminocyclohexanol often resulted in diastereomeric mixtures of cis and trans isomers. A significant advancement came with the development of methods to stereospecifically prepare the cis-isomer from cis-3-hydroxycyclohexanecarboxylic acid and to isolate both isomers from the hydrogenation of m-acetamidophenol.[6] These early investigations were not merely synthetic exercises; they delved into the conformational analysis of these molecules, examining phenomena like intramolecular hydrogen bonding in the cis isomers through infrared spectroscopy.[6] The recognition of these compounds as versatile chiral building blocks in the latter half of the 20th century spurred the development of more sophisticated, stereoselective synthetic strategies, moving from classical resolution of racemic mixtures to asymmetric synthesis.[2]

Stereoselective Synthesis of 3-Aminocyclohexanol Isomers

The demand for enantiomerically pure 3-aminocyclohexanol isomers has driven the development of several stereoselective synthetic strategies. The choice of method is often dictated by the desired stereochemistry (cis or trans) and the availability of starting materials.

Synthesis via Reduction of β-Enaminoketones

A robust and well-documented method for preparing both cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[7][8] This approach offers good yields and allows for a degree of stereocontrol based on the reaction conditions and the substituents on the enaminoketon.

The logical workflow for this synthesis is outlined below:

Caption: Workflow for the synthesis of 3-aminocyclohexanol isomers.

Expertise & Causality: The initial step is a condensation reaction to form the enaminoketone. The use of a Dean-Stark trap is critical to drive the equilibrium towards the product by removing the water byproduct.[8] The subsequent dissolving metal reduction is a key step where stereochemistry is established. The reaction of the β-enaminoketone with sodium in a mixture of THF and isopropyl alcohol affords the corresponding diastereomeric mixture of amino alcohols.[7][8] The stereoselectivity of this reduction is influenced by the steric bulk of the amine substituent; for instance, using (S)-α-methylbenzylamine leads to a product mixture that is enriched in the cis isomer (cis:trans ratio of approximately 89:11), which can then be separated by column chromatography.[7][8]

This protocol is adapted from a validated literature procedure.[7][8]

Part 1: Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one

-

In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and (S)-α-methylbenzylamine (1.0 mL, 7.84 mmol) in toluene (30 mL).

-

Reflux the solution for 3.5 hours, azeotropically removing the water formed during the reaction.

-

After cooling, remove the toluene under reduced pressure.

-

Purify the resulting yellow solid by crystallization from a dichloromethane/hexane mixture to yield the β-enaminoketone.

Part 2: Reduction to Diastereomeric Amino Alcohols

-

To a solution of the β-enaminoketone (e.g., 1.0 g) in a mixture of THF and isopropyl alcohol, add sodium metal in small portions at room temperature.

-

Stir the reaction for approximately 2.5 hours until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of amino alcohols.

Part 3: Separation of Isomers

-

Separate the cis and trans diastereomers using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).

-

Combine the fractions containing each isomer and remove the solvent to yield the purified products.

| Product | Yield | Diastereomeric Ratio (cis:trans) |

| β-Enaminoketone | ~87% | N/A |

| Amino Alcohol Mixture | ~75% | 89:11 |

| Purified cis-isomer | ~69% | >99:1 |

| Purified trans-isomer | ~6% | 1:>99 |

| Table 1: Representative yields and diastereoselectivity for the synthesis via β-enaminoketone reduction.[7][8] |

Resolution and Separation of Stereoisomers

For applications requiring high enantiomeric purity, the separation of racemic or diastereomeric mixtures is a critical step. Several effective techniques have been developed for the resolution of 3-aminocyclohexanol isomers.

Caption: Key strategies for the resolution of 3-aminocyclohexanol enantiomers.

Diastereomeric Salt Formation

A classical and effective method for resolving enantiomers is the formation of diastereomeric salts using a chiral resolving agent. For 3-aminocyclohexanol, chiral acids like (R)-mandelic acid can be used.[3] The basic amino group of the different enantiomers reacts with the chiral acid to form two diastereomeric salts, which possess different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be liberated from the salt, often through ion-exchange chromatography.[6]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers. This technique utilizes enzymes, such as lipases, that preferentially catalyze a reaction on one enantiomer over the other. For N-protected 3-aminocyclohexanols, lipase-catalyzed enantioselective acylation is a common strategy.[6] In this process, the enzyme acylates one enantiomer at a much faster rate, leaving the other enantiomer largely unreacted. The resulting mixture of the acylated product and the unreacted starting material can then be easily separated by chromatography due to their different polarities.[6] This method is capable of producing enantiomerically pure 3-aminocyclohexanols with high enantiomeric excess.[6]

Analytical Characterization: Distinguishing the Isomers

Unambiguous identification of the cis and trans isomers is crucial and is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers. The key lies in the analysis of chemical shifts and proton-proton coupling constants (J-values), which are highly sensitive to the stereochemical environment.

In the more stable chair conformation of the cyclohexane ring, substituents can be either axial or equatorial. This orientation significantly affects the magnetic environment of nearby protons.

-

Chemical Shifts (δ): Protons in an equatorial position are typically deshielded (resonate at a higher ppm value) compared to their axial counterparts.[9]

-

Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large axial-axial (J_ax-ax) couplings (typically 10-13 Hz) are observed, while smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (typically 2-5 Hz) are characteristic.

For 3-aminocyclohexanol, the proton attached to the carbon bearing the hydroxyl group (H1) and the proton on the carbon with the amino group (H3) are diagnostic.

-

In the trans-isomer , one substituent is axial and the other is equatorial. This leads to a mix of large and small coupling constants for H1 and H3.

-

In the cis-isomer , both substituents can be equatorial (in the most stable conformation). This results in H1 and H3 being axial, exhibiting large axial-axial couplings to their neighboring axial protons.[7]

Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive proof of stereochemistry by showing through-space correlations between protons. For the cis-isomer, a NOE correlation between H1 and H3 confirms their syn relationship.[7][8]

| Parameter | cis-Isomer (Protons H1 & H3 are axial) | trans-Isomer (One proton axial, one equatorial) | Rationale |

| ¹H Chemical Shift | H1 & H3 appear at a relatively higher field (lower ppm). | The equatorial proton (H1 or H3) is deshielded and appears at a lower field (higher ppm). | Anisotropic effects of the ring currents. |

| ¹H Coupling Constants | H1 & H3 show large axial-axial couplings (~10-12 Hz). | The axial proton shows large couplings, while the equatorial proton shows smaller couplings (~3-5 Hz). | Karplus relationship (dihedral angle dependence). |

| NOESY | A cross-peak is observed between H1 and H3. | No cross-peak is observed between H1 and H3. | Proximity through space. |

| Table 2: Key NMR parameters for distinguishing cis- and trans-3-aminocyclohexanol. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly when using a chiral column (e.g., cyclosil-B), is an excellent technique for both separating and identifying the different stereoisomers in a mixture.[7][8] The chiral stationary phase interacts differently with each enantiomer, resulting in different retention times, which allows for their separation and quantification. The mass spectrometer then provides the mass-to-charge ratio, confirming the identity of the eluting compounds.

Applications in Drug Development

The utility of 3-aminocyclohexanol isomers as chiral building blocks is demonstrated by their incorporation into important pharmaceutical agents. The specific stereochemistry of the aminocyclohexanol core is often essential for the drug's interaction with its biological target.

Tramadol: A Centrally Acting Analgesic

Tramadol is a widely used synthetic opioid analgesic for treating moderate to severe pain.[10] Its synthesis involves the reaction of 2-(dimethylaminomethyl)cyclohexanone with an organometallic reagent, 3-methoxyphenylmagnesium bromide or the corresponding organolithium compound.[10][11][12][13][14] While the core of tramadol is a 2-aminomethyl-1-arylcyclohexanol, the principles of stereocontrol in cyclohexyl systems are directly relevant. The synthesis produces a mixture of diastereomers, from which the therapeutically active (1R,2R) and (1S,2S) enantiomers (the trans isomer relative to the amino and aryl groups) must be isolated.[10] The use of specific solvents can influence the diastereomeric ratio of the Grignard reaction, and the final separation is often achieved by crystallization of the hydrochloride salt.[10]

Ambroxol: A Mucolytic Agent

While the industrial synthesis of the mucolytic agent Ambroxol primarily uses trans-4-aminocyclohexanol, the chemistry involved highlights the importance of aminocyclohexanols in pharmaceutical production.[5][15][16][17] The synthesis typically involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[5] The trans stereochemistry of the aminocyclohexanol is crucial for the final structure and activity of Ambroxol.[17] This underscores the broader principle that the specific isomer of a cyclic intermediate is a critical determinant of the final product's properties in drug synthesis.

Conclusion

The journey of 3-aminocyclohexanol isomers from their initial discovery as components of complex mixtures to their current status as highly valuable, enantiomerically pure building blocks encapsulates a significant evolution in synthetic and analytical chemistry. The development of stereoselective synthetic routes, robust methods for isomer resolution, and precise analytical characterization techniques has enabled their widespread use in drug discovery and development. As the demand for stereochemically complex and potent pharmaceuticals continues to grow, the strategic importance of chiral scaffolds like 3-aminocyclohexanol is set to increase, ensuring their continued relevance for researchers and scientists in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]

- 3. 3-Aminocyclohexanol | 40525-77-7 | Benchchem [benchchem.com]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. nioch.nsc.ru [nioch.nsc.ru]

- 11. redalyc.org [redalyc.org]

- 12. researchgate.net [researchgate.net]

- 13. A Commercially Viable Process For The Preparation Of Tramadol [quickcompany.in]

- 14. scribd.com [scribd.com]

- 15. Ambroxol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. eureka.patsnap.com [eureka.patsnap.com]

- 17. nbinno.com [nbinno.com]

Enantioselective Synthesis of (1R,3S)-3-Aminocyclohexanol: A Technical Guide for Drug Development Professionals

Introduction: The Significance of (1R,3S)-3-Aminocyclohexanol in Medicinal Chemistry

(1R,3S)-3-Aminocyclohexanol is a pivotal chiral building block in modern pharmaceutical development. Its rigid cyclohexane scaffold, combined with the specific cis-stereochemical relationship between the hydroxyl and amino functionalities at the C1 and C3 positions, provides a unique three-dimensional architecture. This defined spatial arrangement is crucial for molecular recognition and binding to biological targets, making it a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The ability to produce this aminocyclohexanol in high enantiomeric purity is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of the key enantioselective synthetic strategies to access (1R,3S)-3-aminocyclohexanol, offering field-proven insights for researchers and drug development professionals.

Strategic Approaches to Enantiopure (1R,3S)-3-Aminocyclohexanol

The synthesis of enantiomerically pure (1R,3S)-3-aminocyclohexanol can be broadly categorized into four main strategies: diastereoselective reduction of chiral β-enaminoketones, enzymatic kinetic resolution, asymmetric hydrogenation of prochiral precursors, and chiral pool synthesis. Each approach offers distinct advantages and challenges, and the optimal choice often depends on factors such as scale, cost, and available resources.

Diastereoselective Reduction of Chiral β-Enaminoketones: A Substrate-Controlled Approach

One of the most direct and well-established methods for synthesizing 3-aminocyclohexanol derivatives involves the diastereoselective reduction of a β-enaminoketone precursor. This strategy leverages a chiral auxiliary to direct the stereochemical outcome of the reduction step.

Causality Behind Experimental Choices

The synthesis begins with the condensation of a 1,3-cyclohexanedione derivative with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral β-enaminoketone.[1][2] This reaction establishes a chiral center that influences the subsequent reduction of the ketone. The choice of the chiral amine is critical as it dictates the facial selectivity of the reduction. The subsequent reduction is typically achieved using dissolving metal conditions, such as sodium in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.[1][2] This method is favored for its high diastereoselectivity, which arises from the steric hindrance imposed by the chiral auxiliary, guiding the approach of the reducing agent.[1]

Experimental Protocol: Synthesis of cis-5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol

The following protocol is adapted from the work of Montoya Balbás et al. and serves as a representative example of this synthetic route.[2]

Step 1: Synthesis of (S)-5,5-Dimethyl-3-(1-phenylethylamino)cyclohex-2-en-1-one

-

A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and (S)-α-methylbenzylamine (1.02 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours, with the continuous removal of water using a Dean-Stark trap.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting yellow solid is purified by recrystallization from a mixture of CH₂Cl₂ and hexane to afford the chiral β-enaminoketone.

Step 2: Diastereoselective Reduction

-

The chiral β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

-

The solution is cooled to 0 °C and treated with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms).

-

The reaction mixture is stirred and allowed to warm to room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, the unreacted sodium is carefully removed, and the reaction mixture is poured into a saturated aqueous solution of NH₄Cl.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting diastereomeric mixture of amino alcohols can be separated by column chromatography to isolate the desired cis-isomer.

This method has been reported to produce the cis and trans isomers in a ratio of 89:11, with the cis-isomer being the major product.[1]

Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Enantioselectivity

Enzymatic kinetic resolution is a powerful and environmentally benign strategy for obtaining enantiomerically pure compounds. This method relies on the ability of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

Causality Behind Experimental Choices

In the context of 3-aminocyclohexanol, the racemic mixture is often N-protected (e.g., with a Boc or Cbz group) and then subjected to lipase-catalyzed acylation.[3] Lipases such as Candida antarctica lipase B (often immobilized as Novozym 435) and Pseudomonas cepacia lipase are frequently employed due to their broad substrate scope and high enantioselectivity.[4] The choice of acyl donor (e.g., vinyl acetate) and solvent is crucial for optimizing both the reaction rate and the enantioselectivity.[4] The reaction is allowed to proceed to approximately 50% conversion, at which point the acylated enantiomer and the unreacted enantiomer can be separated, each in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of N-Boc-cis-3-aminocyclohexanol

The following is a general protocol for the screening and preparative-scale resolution of a racemic N-protected aminocyclohexanol.

Screening Protocol (Small Scale):

-

To a 2 mL glass vial, add the racemic N-Boc-cis-3-aminocyclohexanol (e.g., 10 mg, 1 equivalent).

-

Add the immobilized lipase (e.g., Novozym 435, 10-20 mg).

-

Add 1 mL of an anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE)).

-

Initiate the reaction by adding the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

-

Seal the vial and agitate at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

Preparative Scale Protocol:

-

In a round-bottom flask, dissolve the racemic N-Boc-cis-3-aminocyclohexanol (e.g., 1.0 g) in the optimized anhydrous organic solvent.

-

Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

-

Add the acyl donor (1.5 equivalents) and stir the mixture at the optimal temperature.

-

Monitor the reaction until approximately 50% conversion is reached.

-

Stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to obtain the two enantiomerically enriched compounds.

Asymmetric Hydrogenation: A Direct Catalytic Approach

Asymmetric hydrogenation represents one of the most efficient methods for the synthesis of chiral alcohols from prochiral ketones. This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the carbonyl group with high selectivity.

Causality Behind Experimental Choices

For the synthesis of (1R,3S)-3-aminocyclohexanol, a suitable precursor would be an N-protected 3-aminocyclohexenone or a β-amino ketone. Ruthenium and rhodium complexes bearing chiral phosphine ligands are among the most effective catalysts for this transformation. For instance, ruthenium complexes with ligands like RuPHOX have demonstrated excellent yields and enantioselectivities (up to 99% ee) in the hydrogenation of β-secondary amino ketones.[5] The choice of ligand is paramount as it creates a chiral environment around the metal center, which is responsible for the enantiodiscrimination. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.

Representative Protocol: Asymmetric Hydrogenation of a β-Secondary Amino Ketone

-

In a glovebox, a mixture of the β-secondary amino ketone (0.5 mmol) and the chiral ruthenium catalyst (e.g., RuPHOX-Ru, 0.0025 mmol, 0.5 mol%) is placed in a glass vial inside a stainless-steel autoclave.

-

Anhydrous and degassed solvent (e.g., methanol, 2 mL) is added.

-

The autoclave is sealed, removed from the glovebox, and charged with hydrogen gas to the desired pressure (e.g., 50 atm).

-

The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a set time (e.g., 12-24 hours).

-

After cooling and carefully releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the chiral γ-amino alcohol.

This method provides a direct route to the desired product with high atom economy and stereoselectivity.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes.[1] Chiral pool synthesis utilizes these molecules as starting materials, incorporating their existing stereocenters into the final target molecule.

Conceptual Approach

A hypothetical chiral pool synthesis of (1R,3S)-3-aminocyclohexanol could start from a carbohydrate like D-glucose. Through a series of well-established chemical transformations, the carbohydrate backbone can be manipulated to form a functionalized cyclohexane ring while preserving key stereocenters. For example, D-glucose can be converted into a tribenzoyloxy cyclohexanone oxime derivative, which can then undergo further transformations to introduce the amino group and establish the desired stereochemistry.[6] This strategy can be highly effective when the target molecule shares significant structural and stereochemical features with the chosen chiral pool starting material. However, it often requires multi-step sequences and may not be the most convergent approach.

Illustrative Example: Synthesis of a Chiral Carbocycle from D-Glucose

The work by Chapleur and coworkers demonstrates the conversion of D-glucose into a functionalized cyclohexanone derivative, illustrating the core principles of the chiral pool approach.[6] This involves the transformation of the pyranose ring into a carbocycle, which can then be further functionalized. While not a direct synthesis of the target aminocyclohexanol, it exemplifies the strategic use of a chiral starting material from nature.

Quantitative Data Summary

The following table summarizes typical results for the different synthetic strategies, providing a basis for comparison.

| Synthetic Strategy | Precursor | Key Reagent/Catalyst | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield | Reference |

| Diastereoselective Reduction | Chiral β-Enaminoketone | Na, THF/i-PrOH | 89:11 | - (Diastereoselective) | ~75% (mixture) | [1][2] |

| Enzymatic Kinetic Resolution | Racemic N-Boc-aminocyclohexanol | Novozym 435 (CALB) | - | >99% | ~45% (for each enantiomer) | [4] |

| Asymmetric Hydrogenation | β-Secondary Amino Ketone | RuPHOX-Ru complex | - | up to 99% | up to 99% | [5] |

Note: Data for Asymmetric Hydrogenation is for a related γ-amino alcohol.

Conclusion and Future Outlook

The enantioselective synthesis of (1R,3S)-3-aminocyclohexanol can be achieved through several robust and reliable methods. The diastereoselective reduction of chiral β-enaminoketones offers a substrate-controlled approach with good yields and diastereoselectivity. Enzymatic kinetic resolution provides an environmentally friendly route to high enantiomeric purity, albeit with a theoretical maximum yield of 50% for each enantiomer. Asymmetric hydrogenation stands out as a highly efficient and atom-economical method, capable of delivering the target molecule with excellent stereocontrol and in high yield. The chiral pool approach, while conceptually elegant, often involves longer synthetic sequences.

The choice of the optimal synthetic route will depend on the specific requirements of the drug development program, including cost of goods, scalability, and regulatory considerations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key chiral building blocks like (1R,3S)-3-aminocyclohexanol will remain an area of active research and innovation.

References

-

Montoya Balbás, I., Domínguez-Mendoza, B. E., Fernandez, M., & Linzaga, I. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. [Link]

- BenchChem. (2025). Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols.

-

Montoya Balbás, I., Domínguez-Mendoza, B. E., Fernandez, M., & Linzaga, I. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [PDF]. [Link]

- Gotor, V., & de Gonzalo, G. (2004). Resolution of N-protected cis- and trans-3-aminocyclohexanols via lipase-catalyzed enantioselective acylation in organic media. Tetrahedron: Asymmetry, 15(13), 2051-2056.

-

Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

Szewczyk, M., & Golec, B. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(21), 5089. [Link]

-

Fülöp, F., et al. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 107(1), 1-10. [Link]

- Zhang, X., et al. (2018). Asymmetric Hydrogenation of β-Secondary Amino Ketones Catalyzed by a Ruthenocenyl Phosphino-oxazoline-ruthenium Complex (RuPHOX-Ru): The Synthesis of γ-Secondary Amino Alcohols.

- Chapleur, Y., et al. (1990). Synthesis of a Chiral Hexane-1,6-Dinitrile from D-Glucose.

Sources

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis, Resolution, and Application of Racemic 3-Aminocyclohexanol

Abstract

This technical guide provides a comprehensive overview of 3-aminocyclohexanol, a pivotal chiral building block in modern organic and medicinal chemistry. Presented from the perspective of a senior application scientist, this document delves into the synthesis of the initial racemic mixture, the critical distinctions between its cis and trans diastereomers, and detailed, field-proven protocols for their separation and subsequent enantiomeric resolution. We will explore two primary resolution strategies—diastereomeric salt formation and enzymatic kinetic resolution—offering a comparative analysis of their principles, advantages, and practical applications. The guide further details the analytical techniques essential for characterizing each stereoisomer and showcases the utility of enantiopure 3-aminocyclohexanol as a precursor in the synthesis of complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and actionable laboratory protocols.

Introduction: The Strategic Importance of 3-Aminocyclohexanol

The 1,3-aminocyclohexanol scaffold is a privileged structure in drug discovery and development. Its rigid cyclohexane core, decorated with amino and hydroxyl functionalities, provides a three-dimensional framework ideal for creating specific, high-affinity interactions with biological targets. These functional groups serve as versatile handles for synthetic elaboration, while the stereochemistry of the amino and hydroxyl groups—whether they are cis (on the same face of the ring) or trans (on opposite faces)—dramatically influences the molecule's conformation and, consequently, its biological activity.[1]

Many potent drugs, including HIV-protease inhibitors, μ-opioid receptor antagonists, and antidepressants, feature 1,3-amino alcohol motifs.[1] As regulatory agencies increasingly mandate the development of single-enantiomer drugs to maximize efficacy and minimize side effects, the ability to efficiently synthesize and resolve stereoisomers of key chiral building blocks like 3-aminocyclohexanol is of paramount importance.[][3]

This guide addresses the complete workflow, from the initial racemic synthesis to the isolation of four distinct, enantiomerically pure stereoisomers.

Synthesis and Characterization of the Racemic Mixture

The journey begins with the synthesis of a racemic mixture containing both cis- and trans-3-aminocyclohexanol. A common and effective method involves the reduction of β-enaminoketones, which can be readily prepared from 1,3-cyclohexanediones.[1]

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-stage process: formation of a β-enaminoketone intermediate, followed by its reduction to yield the diastereomeric mixture of amino alcohols.

Experimental Protocol: Synthesis of Racemic 3-Aminocyclohexanol

This protocol is adapted from established literature methods for substituted analogs and illustrates the general procedure.[1][4][5]

-

Enaminoketone Formation:

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add an appropriate amine (e.g., benzylamine, 1.1 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 3-4 hours to azeotropically remove water.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude β-enaminoketone can often be used directly or purified by recrystallization.

-

-

Reduction to Amino Alcohol Mixture:

-

Dissolve the β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add small pieces of metallic sodium (excess, ~6.0 eq) portion-wise, maintaining the temperature.

-

Allow the reaction to stir and warm to room temperature until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude racemic mixture of cis- and trans-3-aminocyclohexanol.

-

Characterization of the Diastereomeric Mixture

The initial product is a mixture of two diastereomers: cis and trans. These can be distinguished and quantified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

GC-MS Analysis: Using a chiral GC column (e.g., a cyclodextrin-based stationary phase), the four stereoisomers (R,R-trans, S,S-trans, R,S-cis, S,R-cis) can often be resolved into distinct peaks, allowing for the determination of the cis:trans ratio.[1] The reduction of β-enaminoketones typically yields a mixture favoring the cis isomer.[1]

-